molecular formula C10H10O B1236094 2-Phenyl-2-butenal CAS No. 4411-89-6

2-Phenyl-2-butenal

Katalognummer B1236094
CAS-Nummer: 4411-89-6
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: DYAOGZLLMZQVHY-MBXJOHMKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 177°C at 15 mmHg .
  • Density : 1.034 g/mL at 25°C .
  • Refractive Index : n20/D 1.561 (literature value) .

Wirkmechanismus

Target of Action

2-Phenyl-2-butenal is primarily used in the food and flavor industry . It is known to have a significant impact on the respiratory system . .

Mode of Action

It is known to impart flavors such as chocolate, earthy, and floral notes in food and beverages

Biochemical Pathways

It is found infaeces , suggesting that it might be involved in metabolic processes in the human body. More research is needed to understand the exact biochemical pathways influenced by this compound.

Pharmacokinetics

Its boiling point is 177 °C/15 mmHg and it has a density of 1.034 g/mL at 25 °C , which might influence its bioavailability and distribution in the body.

Result of Action

It is known to contribute to the flavor profile of various foods and beverages . Its impact on the respiratory system

Eigenschaften

IUPAC Name

(E)-2-phenylbut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAOGZLLMZQVHY-MBXJOHMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C=O)\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid; green, floral, woody
Record name 2-Phenyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

84.00 °C. @ 0.10 mm Hg
Record name 2-Phenyl-2-butenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Phenyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.031-1.037
Record name 2-Phenyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

4411-89-6, 54075-09-1, 55088-52-3
Record name 2-Phenyl-2-butenal
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Record name 2-Phenyl-2-butenal, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylbutenal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetaldehyde, .alpha.-ethylidene-
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Record name 2-phenylcrotonaldehyde
Source European Chemicals Agency (ECHA)
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Record name 2-phenylbutenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.051
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Record name 2-PHENYL-2-BUTENAL, (2E)-
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Record name 2-Phenyl-2-butenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the sensory characteristics of 2-Phenyl-2-butenal?

A1: 2-Phenyl-2-butenal possesses distinct aromas often described as chocolate-like, astringent, or reminiscent of fragrant beans. []

Q2: In what natural sources can 2-Phenyl-2-butenal be found?

A2: Research has identified 2-Phenyl-2-butenal in various natural sources, including:

  • Black Tea: It is a recognized volatile component contributing to black tea's aroma profile. [, ]
  • Panax ginseng root: This compound was identified as a novel volatile constituent in fresh ginseng root oil. []
  • Dictyophora rubrovolata (mushroom): Identified as a key flavor volatile in this mushroom species. []
  • Soy Sauce Residue: A significant contributor to the aroma profile of soy sauce residue. []

Q3: Has 2-Phenyl-2-butenal been found in any insect species?

A3: Yes, while not mentioned in the provided abstracts, a separate study confirms the presence of phenylalkenals, including 2-Phenyl-2-butenal, in both Ponerine (Leptogenys sp.) and Myrmicine (Pogonomyrmex sp.) ant species. []

Q4: What is known about the biotransformation of 2-Phenyl-2-butenal?

A4: Studies using Saccharomyces cerevisiae have identified two enone reductase enzymes (E I and E II) capable of enantioselectively reducing α,β-unsaturated carbonyls, including 2-Phenyl-2-butenal. Both enzymes catalyze the reduction of cis- and trans-2-Phenyl-2-butenal to (R)-2-Phenylbutanal. []

Q5: What is the molecular formula and weight of 2-Phenyl-2-butenal?

A5: While not explicitly stated in the abstracts, based on its chemical structure, we can deduce the following:

    Q6: How is 2-Phenyl-2-butenal typically analyzed in complex mixtures?

    A6: Researchers often employ gas chromatography coupled with mass spectrometry (GC-MS) for the identification and quantification of 2-Phenyl-2-butenal in complex matrices like natural extracts. Solid-phase microextraction (SPME) is a common sample preparation technique used in conjunction with GC-MS for volatile compound analysis. [, , , ]

    Q7: Are there any known correlations between 2-Phenyl-2-butenal and microbial activity?

    A7: In the context of novel Chinese-style sausage production, a study revealed a significant positive correlation between the presence of 2-Phenyl-2-butenal and the growth of Lactobacillus bacteria. This suggests a potential role of Lactobacillus in the formation or modulation of this volatile flavor compound during sausage fermentation and storage. []

    Q8: Has 2-Phenyl-2-butenal been investigated in food science applications?

    A8: Yes, research indicates potential applications in food flavoring:

    • Cocoa Substitute Development: While details are limited in the abstract, research on cocoa substitutes suggests the potential use of 2-Phenyl-2-butenal and related compounds for flavor modulation and enhancement. []

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